molecular formula C14H19NO4S B1416186 {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid CAS No. 1082293-46-6

{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid

Cat. No.: B1416186
CAS No.: 1082293-46-6
M. Wt: 297.37 g/mol
InChI Key: YAYAFLZEHPABCA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key synthetic fragment in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

As a piperidine derivative, it may interact with its targets through a variety of mechanisms, depending on the specific biological context

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities , suggesting that they may affect multiple pathways.

Pharmacokinetics

The compound’s molecular weight is 297.37 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the broad range of biological activities associated with piperidine derivatives , this compound may have diverse effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid is unique due to its specific combination of a piperidine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-2-4-13(5-3-11)20(18,19)15-8-6-12(7-9-15)10-14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYAFLZEHPABCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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